3-Amino-3-(3-cyclohexenyl)propanoic acid
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Overview
Description
The compound of interest, 3-Amino-3-(3-cyclohexenyl)propanoic acid, is a beta-amino acid derivative that is not directly discussed in the provided papers. However, similar compounds with variations in the aromatic or heteroaromatic substituents have been synthesized and studied for various biological activities and properties. For instance, analogs of phenylpropanoic acid have been explored for their potential as EP3 receptor antagonists, which could have implications in the treatment of conditions like uterine contractions . Additionally, the synthesis of related compounds with furan or thiophene nuclei has been reported, which are of interest due to their yields and the avoidance of unfavorable reactions .
Synthesis Analysis
The synthesis of related beta-amino acids typically involves the reduction of oxime derivatives or the cyclopropanation of olefinic precursors. For example, racemic 2-amino-3-(heteroaryl)propanoic acids were synthesized with high yields using zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . Another method reported the synthesis of constrained tryptophan analogs through cyclopropanation followed by deprotection . These methods could potentially be adapted for the synthesis of 3-Amino-3-(3-cyclohexenyl)propanoic acid.
Molecular Structure Analysis
The molecular structure of beta-amino acids and their analogs has been characterized using techniques like X-ray crystallography. For instance, the crystal structure of a related anti-ulcer agent revealed a rigid bent-rod-like conformation, with molecules dimerized through hydrogen bonding . Similarly, the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was studied using DFT and spectroscopic methods, revealing intra- and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of beta-amino acids often involves their amino and carboxylic functional groups. For example, the synthesis of GABA B receptor antagonists involved the formation of chlorinated carboxylic, phosphonic, and sulfonic acids, demonstrating the versatility of the amino acid backbone in generating various derivatives . The reactivity of these functional groups could be explored for 3-Amino-3-(3-cyclohexenyl)propanoic acid to generate novel compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino acids are influenced by their molecular structure and the nature of their substituents. The crystal structure analysis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid revealed the importance of hydrogen bonding in stabilizing the crystal structure . These properties, including solubility, melting point, and stability, would need to be characterized for 3-Amino-3-(3-cyclohexenyl)propanoic acid to understand its potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydropyrimidoquinoline Derivatives : 3-Amino-3-(3-cyclohexenyl)propanoic acid is utilized in the synthesis of tetrahydropyrimidoquinoline derivatives, demonstrating its role as a versatile building block in organic synthesis (Elkholy & Morsy, 2006).
Corrosion Inhibition Properties : Schiff's bases derived from amino acids, including 3-mercapto-2-(((E)-3-phenylallylidene)amino)propanoic acid, show excellent corrosion inhibition properties for mild steel in acidic solutions (Gupta et al., 2016).
High-Performance Liquid Chromatographic Enantioseparation : It has been used in high-performance liquid chromatographic separation of enantiomers of N-protected unusual beta-amino acids, indicating its significance in chiral separation techniques (Péter, 2002).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Certain derivatives synthesized using this compound have shown notable antimicrobial activity, hinting at potential applications in the development of new antimicrobial agents (Elkholy & Morsy, 2006).
Antitumor Activity : Studies have demonstrated that cyclic compounds derived from 3-amino-3-(3-cyclohexenyl)propanoic acid show moderate antitumor activity, suggesting potential uses in cancer treatment or research (Guan et al., 2001).
Enantiomerically Pure Compound Synthesis : It's used in biocatalytic processes to produce enantiomerically pure compounds, essential in pharmaceutical synthesis (Li et al., 2013).
Material Science and Analytical Chemistry Applications
Synthesis of Corrosion Inhibitors : The compound's derivatives are used to synthesize novel corrosion inhibitors, demonstrating its importance in materials science (Srivastava et al., 2017).
Lipophilicity Determination Model : It's involved in developing models to determine the lipophilicity of derivatives, which is crucial in drug design and pharmacokinetics (Tubić et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-amino-3-cyclohex-3-en-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZPKFSMUMBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377437 |
Source
|
Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-cyclohexenyl)propanoic acid | |
CAS RN |
40125-69-7 |
Source
|
Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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